1-(4-Chloroquinolin-2-yl)-2-(methylamino)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloroquinolin-2-yl)-2-(methylamino)ethanone is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloroquinolin-2-yl)-2-(methylamino)ethanone typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-chloroquinoline.
Alkylation: The 4-chloroquinoline is then alkylated with an appropriate alkylating agent to introduce the ethanone group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for efficiency and yield. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloroquinolin-2-yl)-2-(methylamino)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chloroquinolin-2-yl)-2-(methylamino)ethanone would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including enzymes and receptors, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug.
Quinoline: The parent compound of many derivatives.
4-Chloroquinoline: A precursor in the synthesis of various quinoline derivatives.
Uniqueness
1-(4-Chloroquinolin-2-yl)-2-(methylamino)ethanone is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Properties
CAS No. |
90173-70-9 |
---|---|
Molecular Formula |
C12H11ClN2O |
Molecular Weight |
234.68 g/mol |
IUPAC Name |
1-(4-chloroquinolin-2-yl)-2-(methylamino)ethanone |
InChI |
InChI=1S/C12H11ClN2O/c1-14-7-12(16)11-6-9(13)8-4-2-3-5-10(8)15-11/h2-6,14H,7H2,1H3 |
InChI Key |
BGHUMCOIHBVHRR-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(=O)C1=NC2=CC=CC=C2C(=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.